Impact on RNA Polymerase and Reverse Transcriptase Fidelity vs. 5-Methyluridine (m5U)
In a study examining the combined error rate of T7 RNA polymerase and reverse transcriptase (ProtoScript II), RNA containing 5-hydroxymethyluridine (hm5U) exhibited a statistically significant increase in error rate compared to both unmodified RNA and RNA containing the closely related analog 5-methyluridine (m5U). The hm5U modification induced an error rate of 188 ± 24 × 10⁻⁶ errors/base, while m5U showed an error rate of 54 ± 2 × 10⁻⁶ errors/base, similar to unmodified RNA (56 ± 8 × 10⁻⁶ errors/base) [1].
m5U: 54 ± 2; unmodified: 56 ± 8
| Evidence Dimension | Combined T7 RNA Polymerase and ProtoScript II Reverse Transcriptase Error Rate |
|---|---|
| Target Compound Data | 188 ± 24 × 10⁻⁶ errors/base |
| Comparator Or Baseline | 5-methyluridine (m5U): 54 ± 2 × 10⁻⁶ errors/base; Unmodified RNA: 56 ± 8 × 10⁻⁶ errors/base |
| Quantified Difference | hm5U increases error rate by ~3.5-fold compared to m5U (from 54 to 188 × 10⁻⁶ errors/base). |
| Conditions | In vitro transcription with T7 RNA polymerase and reverse transcription with ProtoScript II RT, measured by Pacific Biosciences SMRT sequencing. |
Why This Matters
This data demonstrates that the 5-hydroxymethyl group, unlike the 5-methyl group, significantly impacts the fidelity of RNA processing enzymes, which is a critical parameter for applications requiring precise RNA synthesis or studying error-prone pathways.
- [1] Potapov V, Fu X, Dai N, Corrêa IR Jr, Tanner NA, Ong JL. Base modifications affecting RNA polymerase and reverse transcriptase fidelity. Nucleic Acids Res. 2018;46(11):5753-5763. Table 1. View Source
